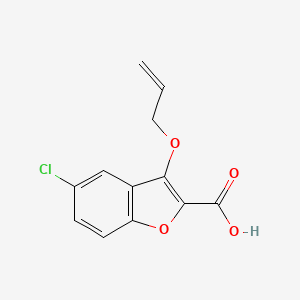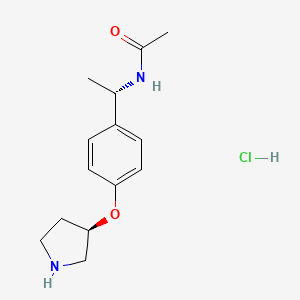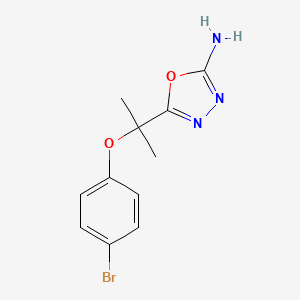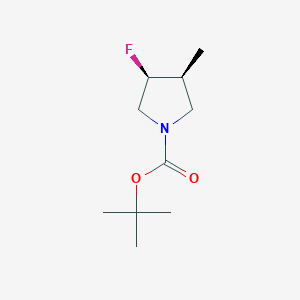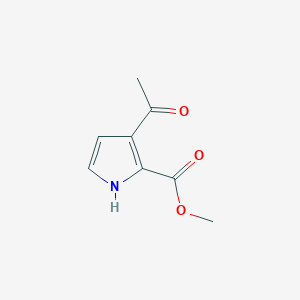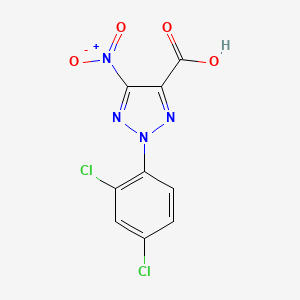
2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2,4-diclorofenil)-5-nitro-2H-1,2,3-triazol-4-carboxílico es un compuesto químico que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por la presencia de un grupo diclorofenilo, un grupo nitro y un anillo de triazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2,4-diclorofenil)-5-nitro-2H-1,2,3-triazol-4-carboxílico típicamente implica reacciones de nitración y formación de triazol. Un método común implica la nitración de 2-(2,4-diclorofenil)-4-(difluorometil)-5-metil-1,2,4-triazol-3-ona utilizando una mezcla de ácido nítrico y ácido sulfúrico . La reacción se lleva a cabo bajo condiciones controladas de temperatura y flujo para lograr altos rendimientos.
Métodos de producción industrial
En entornos industriales, los sistemas de microreactores de flujo continuo a menudo se emplean para el proceso de nitración. Estos sistemas ofrecen una mejor eficiencia de reacción, mayores rendimientos y un mejor control de los parámetros de reacción en comparación con los reactores por lotes tradicionales . El uso de microreactores de flujo continuo también minimiza los residuos y mejora la seguridad al controlar con precisión la temperatura de reacción y el tiempo de residencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2,4-diclorofenil)-5-nitro-2H-1,2,3-triazol-4-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Sustitución: El grupo diclorofenilo puede participar en reacciones de sustitución, como la sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen gas hidrógeno y catalizadores de paladio.
Sustitución: Se utilizan reactivos como hidróxido de sodio o carbonato de potasio en reacciones de sustitución.
Productos principales
Reducción: La reducción del grupo nitro produce ácido 2-(2,4-diclorofenil)-5-amino-2H-1,2,3-triazol-4-carboxílico.
Sustitución: Las reacciones de sustitución pueden producir varios derivados dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
El ácido 2-(2,4-diclorofenil)-5-nitro-2H-1,2,3-triazol-4-carboxílico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de otras moléculas complejas.
Biología: Se estudian los derivados del compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente farmacéutico.
Industria: Se utiliza en la producción de herbicidas y otros agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2,4-diclorofenil)-5-nitro-2H-1,2,3-triazol-4-carboxílico implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a diversos efectos biológicos. Se sabe que el anillo de triazol interactúa con enzimas y proteínas, lo que potencialmente inhibe su actividad y afecta los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2,4-diclorofenoxiacético: Un herbicida sistémico con características estructurales similares pero aplicaciones diferentes.
Ácido 2,4-diclorofenilborónico: Utilizado en reacciones de acoplamiento de Suzuki y síntesis de moléculas biológicamente activas.
Singularidad
El ácido 2-(2,4-diclorofenil)-5-nitro-2H-1,2,3-triazol-4-carboxílico es único debido a su combinación de un grupo diclorofenilo, un grupo nitro y un anillo de triazol. Esta combinación imparte una reactividad química distinta y un potencial para diversas aplicaciones en diversos campos.
Propiedades
Fórmula molecular |
C9H4Cl2N4O4 |
|---|---|
Peso molecular |
303.06 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-5-nitrotriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N4O4/c10-4-1-2-6(5(11)3-4)14-12-7(9(16)17)8(13-14)15(18)19/h1-3H,(H,16,17) |
Clave InChI |
ARJUSTCVGBIMGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


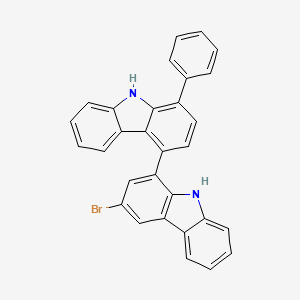
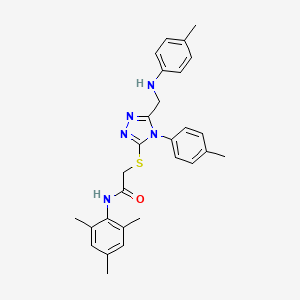
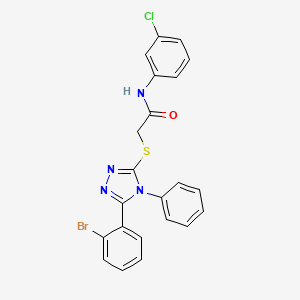
![Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B11777713.png)
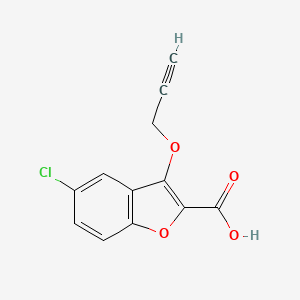
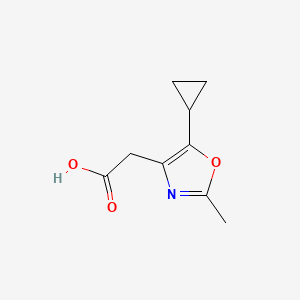

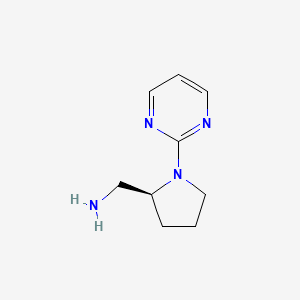
![(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B11777736.png)
